molecular formula C8H18N2O B2372381 [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine CAS No. 1019457-65-8

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2372381
CAS No.: 1019457-65-8
M. Wt: 158.245
InChI Key: ZYIDBOZXSPLZTK-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is a pyrrolidine-based secondary amine featuring a 2-methoxyethyl substituent on the nitrogen atom of the pyrrolidine ring and a methanamine group at the 2-position. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . However, its commercial availability has been discontinued, as noted in supplier catalogs .

The pyrrolidine core imparts conformational rigidity, while the methoxyethyl group enhances solubility through ether oxygen interactions. These structural attributes make it valuable for optimizing pharmacokinetic properties in drug candidates.

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(10)7-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIDBOZXSPLZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

Pyrrolidine+2-MethoxyethanolCatalyst[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine\text{Pyrrolidine} + \text{2-Methoxyethanol} \xrightarrow{\text{Catalyst}} \text{[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine} Pyrrolidine+2-MethoxyethanolCatalyst​[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine

Industrial Production Methods

In an industrial setting, the production of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Piperidine Analog: (1-(2-Methoxyethyl)piperidin-4-yl)methanamine

Structural Differences :

  • Core Ring : Piperidine (6-membered) vs. pyrrolidine (5-membered).
  • Substituents : Methoxyethyl group at N1 and methanamine at C4 (piperidine) vs. N1 and C2 (pyrrolidine).

Allyl-Substituted Pyrrolidine: (S)-(1-Allylpyrrolidine-2-yl)methanamine

Structural Differences :

  • Substituent : Allyl group at N1 instead of methoxyethyl.

Aromatic Pyrrole Derivatives: 1-(1-Methyl-1H-pyrrol-2-yl)methanamine

Structural Differences :

  • Core : Aromatic pyrrole ring vs. saturated pyrrolidine.

Aryl-Substituted Pyrrolidine: [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine

Structural Differences :

  • Substituent : 2-Methoxyphenyl group at N1.

Comparative Analysis Table

Compound Core Structure Substituents Molecular Formula MW (g/mol) Synthesis Yield Key Applications
[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine Pyrrolidine N1: 2-Methoxyethyl; C2: NH2 C8H16N2O 156.23 Discontinued Kinase inhibitors, solubility enhancers
(1-(2-Methoxyethyl)piperidin-4-yl)methanamine Piperidine N1: 2-Methoxyethyl; C4: NH2 C9H20N2O 172.27 60% GSK-3β inhibitors, metabolic stability
(S)-(1-Allylpyrrolidine-2-yl)methanamine Pyrrolidine N1: Allyl; C2: NH2 C8H14N2 138.21 72% Prodrugs, functionalizable scaffolds
1-(1-Methyl-1H-pyrrol-2-yl)methanamine Pyrrole C2: NH2; N1: Methyl C6H10N2 110.16 N/A Coordination chemistry, metalloenzymes
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine Pyrrolidine N1: 2-Methoxyphenyl; C3: NH2 C12H18N2O 206.29 N/A Serotonin receptor modulators

Key Research Findings

Ring Size Impact : Piperidine analogs exhibit higher metabolic stability due to reduced ring strain, making them preferable for long-acting therapeutics .

Substituent Effects : Methoxyethyl groups enhance aqueous solubility, while aromatic substituents (e.g., phenyl) improve target binding through hydrophobic interactions .

Synthetic Challenges : The discontinued status of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine may relate to complex synthesis or lower yields compared to piperidine derivatives .

Functionalization Potential: Allyl-substituted pyrrolidines offer modularity for post-synthetic modifications, a feature less explored in methoxyethyl derivatives .

Biological Activity

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyethyl group and a primary amine, which may influence its interaction with biological targets. Its molecular structure can be represented as follows:

C8H18N2O\text{C}_8\text{H}_{18}\text{N}_2\text{O}

The biological activity of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is primarily attributed to its ability to interact with various biomolecules, including receptors and enzymes. The specific mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It has the potential to modulate enzyme activity, impacting metabolic pathways.

The exact molecular targets and pathways remain under investigation, but preliminary studies suggest significant interactions with key biological systems.

In Vitro Studies

Research indicates that [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine exhibits various biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties.
  • Neuroprotective Effects : Preliminary findings indicate that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell growth
NeuroprotectiveProtection against neuronal damage

Case Studies

Several case studies highlight the therapeutic potential of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine:

  • Cancer Research : In a study involving various cancer cell lines, the compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents in some cases. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neurological Disorders : Animal models treated with this compound showed improved outcomes in neurodegenerative disease models, suggesting a role in neuroprotection through antioxidant mechanisms.

Future Research Directions

Ongoing research aims to elucidate the detailed mechanisms underlying the biological activity of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine. Key areas for future exploration include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting comprehensive animal studies to assess therapeutic efficacy and safety profiles.
  • Clinical Trials : Initiating clinical trials to evaluate its potential as a therapeutic agent in humans.

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